![molecular formula C29H24BrN2P B14280524 [([2,2'-Bipyridin]-5-yl)methyl](triphenyl)phosphanium bromide CAS No. 121955-17-7](/img/structure/B14280524.png)
[([2,2'-Bipyridin]-5-yl)methyl](triphenyl)phosphanium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
([2,2’-Bipyridin]-5-yl)methylphosphanium bromide is a complex organic compound that features a bipyridine moiety linked to a triphenylphosphonium group via a methyl bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ([2,2’-Bipyridin]-5-yl)methylphosphanium bromide typically involves the reaction of 2,2’-bipyridine with a methylating agent to introduce the methyl group. This intermediate is then reacted with triphenylphosphine to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for ([2,2’-Bipyridin]-5-yl)methylphosphanium bromide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
([2,2’-Bipyridin]-5-yl)methylphosphanium bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
Chemistry
In chemistry, ([2,2’-Bipyridin]-5-yl)methylphosphanium bromide is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and material science.
Biology
The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical research. It can be used to study enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, ([2,2’-Bipyridin]-5-yl)methylphosphanium bromide has potential applications in drug delivery systems. Its ability to form complexes with various drugs can enhance their stability and bioavailability.
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism by which ([2,2’-Bipyridin]-5-yl)methylphosphanium bromide exerts its effects involves its ability to form stable complexes with metal ions. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The bipyridine moiety acts as a chelating agent, while the triphenylphosphonium group enhances the compound’s solubility and stability.
相似化合物的比较
Similar Compounds
[2,2’-Bipyridine]: A simpler analog that lacks the triphenylphosphonium group.
[Triphenylphosphine]: A related compound that does not contain the bipyridine moiety.
[Methyltriphenylphosphonium bromide]: Similar in structure but lacks the bipyridine component.
Uniqueness
What sets ([2,2’-Bipyridin]-5-yl)methylphosphanium bromide apart is its combination of bipyridine and triphenylphosphonium groups. This unique structure allows it to participate in a wider range of chemical reactions and form more stable complexes compared to its simpler analogs.
属性
CAS 编号 |
121955-17-7 |
|---|---|
分子式 |
C29H24BrN2P |
分子量 |
511.4 g/mol |
IUPAC 名称 |
triphenyl-[(6-pyridin-2-ylpyridin-3-yl)methyl]phosphanium;bromide |
InChI |
InChI=1S/C29H24N2P.BrH/c1-4-12-25(13-5-1)32(26-14-6-2-7-15-26,27-16-8-3-9-17-27)23-24-19-20-29(31-22-24)28-18-10-11-21-30-28;/h1-22H,23H2;1H/q+1;/p-1 |
InChI 键 |
YDGQJPYDLFAESI-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)[P+](CC2=CN=C(C=C2)C3=CC=CC=N3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Hydroperoxide, 1-methyl-1-[4'-(1-methylethyl)[1,1'-biphenyl]-4-yl]ethyl](/img/structure/B14280460.png)
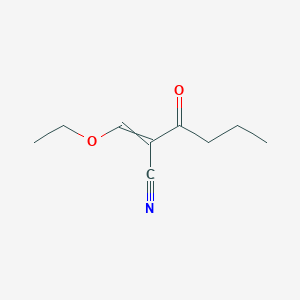
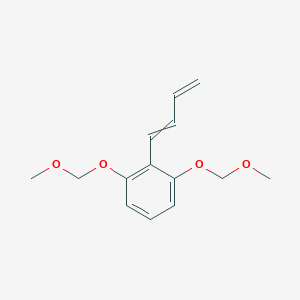
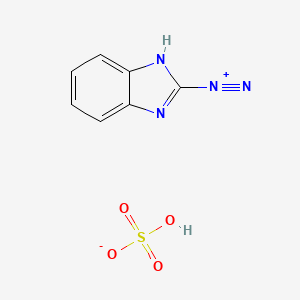
![3-[(Z)-2-hydroxybut-1-enyl]-1H-quinoxalin-2-one](/img/structure/B14280502.png)
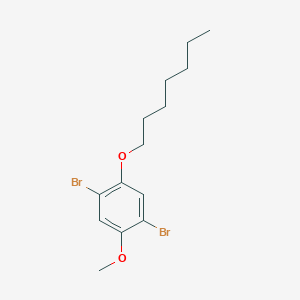
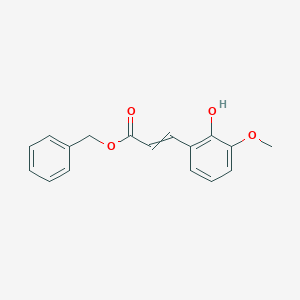
![Bicyclo[2.1.1]hex-2-yne](/img/structure/B14280513.png)
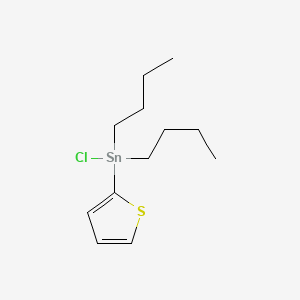
![1-Imino-1H-naphtho[2,3-F]isoindol-3-amine](/img/structure/B14280536.png)
